2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Synthesis Analysis
- The synthesis of related pyridinol compounds involves strategies like low-temperature bromide-to-alcohol conversion and intramolecular Friedel-Crafts strategy. These methods yield compounds with antioxidant properties, as seen in a study by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Molecular Structure Analysis
- Structural characterization of pyrrole and pyridine derivatives has been carried out using techniques like X-ray diffraction and NMR spectroscopy. For instance, Şahin et al. (2010) used these methods to characterize 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (Șahin et al., 2010).
Chemical Reactions and Properties
- The reactivities of various pyridinol compounds, including those similar to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, have been explored. These compounds demonstrate significant antioxidant capabilities, as indicated by their reactions with peroxyl radicals in studies like those conducted by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Physical Properties Analysis
- Research by Zhang et al. (2005) on novel polyimides derived from pyridine compounds highlights the exceptional thermal and thermooxidative stability of these materials, indicating their potential for applications requiring high-temperature resistance (Zhang et al., 2005).
Chemical Properties Analysis
- The chemical properties of pyridine derivatives, particularly their solubility and electrochemical properties, have been a subject of study. For example, Yamanoi et al. (2015) investigated the chemical and electrochemical formation of oxidized forms of oligo(1-(N,N-dimethylamino)pyrrole)s, which are structurally related to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (Yamanoi et al., 2015).
Scientific Research Applications
Summary of the Application
The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Methods of Application or Experimental Procedures
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .
Results or Outcomes
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The FGFR1–4 IC50 values of compound 4h were 7, 9, 25, and 712 nM, respectively .
2. Application in the Treatment of Disorders Involving Elevated Plasma Blood Glucose
Summary of the Application
Compounds like 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The compounds were found to be effective in reducing blood glucose . They may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Future Directions
properties
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVBRNVWAHUQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612737 | |
Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1255099-47-8 | |
Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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